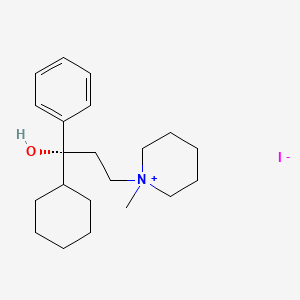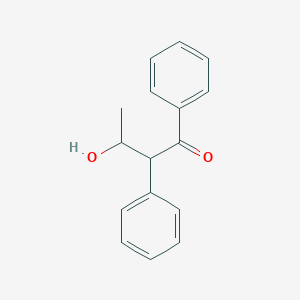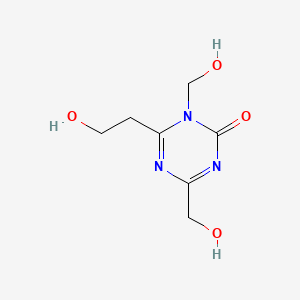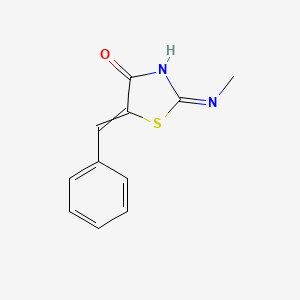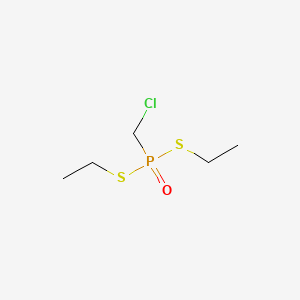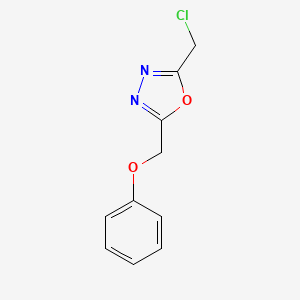![molecular formula C19H23NO4 B14675871 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene CAS No. 36462-29-0](/img/structure/B14675871.png)
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a nitrobutyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-ethoxy-4-(4-methoxyphenyl)butane, followed by a series of substitution reactions to introduce the nitro group at the desired position. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methoxyphenyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-Ethoxy-4-methoxybenzene: Lacks the nitrobutyl group, resulting in different chemical and biological properties.
1-Methoxy-4-(2-nitrobutyl)benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyphenyl groups, along with the nitrobutyl group, distinguishes it from other related compounds and makes it a valuable subject of study in various fields .
Properties
CAS No. |
36462-29-0 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2-nitrobutyl]-4-methoxybenzene |
InChI |
InChI=1S/C19H23NO4/c1-4-18(20(21)22)19(14-6-10-16(23-3)11-7-14)15-8-12-17(13-9-15)24-5-2/h6-13,18-19H,4-5H2,1-3H3 |
InChI Key |
XYWHYGLFDRVGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


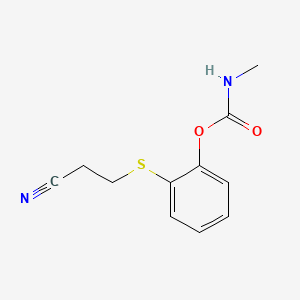
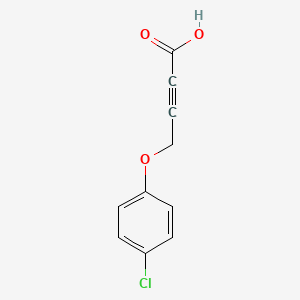

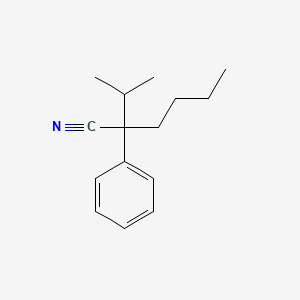



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
